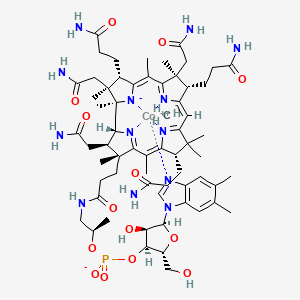

Methylcobalamin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H91CoN13O14P C63H91CoN13O14P- |

|---|---|

Molecular Weight |

1344.4 g/mol |

IUPAC Name |

carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |

InChI Key |

QXOMMGINPOYKPR-WZHZPDAFSA-L |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

Synonyms |

CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Neuro-Regulatory Mechanisms of Methylcobalamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), the neurologically active form of vitamin B12, plays a pivotal role in the maintenance and regeneration of the nervous system. Its therapeutic potential in a range of neurological disorders, from peripheral neuropathy to neurodegenerative diseases, is an area of intense research. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound within neuronal cells, focusing on its molecular pathways, quantitative effects, and the experimental methodologies used to elucidate these functions.

Core Mechanism: The Methionine Cycle and Methylation

The primary mechanism of this compound in neuronal cells is its function as an essential cofactor for the enzyme methionine synthase.[1][2] This enzyme is central to the methionine cycle, a critical metabolic pathway that regenerates the essential amino acid methionine from homocysteine.[1]

The process begins with this compound donating its methyl group to homocysteine, converting it into methionine.[3] This reaction is crucial for maintaining low levels of homocysteine, an amino acid that can be neurotoxic at high concentrations. The newly synthesized methionine is then converted into S-adenosylmethionine (SAMe), a universal methyl donor for a vast array of transmethylation reactions within the neuron.[4]

SAMe-dependent methylation is vital for the synthesis and function of numerous neuronal components, including:

-

Myelin: The protective sheath surrounding nerve fibers, essential for rapid nerve impulse transmission.

-

Neurotransmitters: Chemicals that transmit signals between neurons.

-

Phospholipids: Key components of neuronal cell membranes.

-

Nucleic acids and proteins: Essential for neuronal survival and function.

A deficiency in this compound disrupts this cycle, leading to an accumulation of homocysteine and a decrease in SAMe, which can impair methylation processes and contribute to neurological damage.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various aspects of neuronal cell function as reported in the scientific literature.

| Table 1: Effect of this compound on Neuronal Survival | | :--- | :--- | | Cell Type | Cultured Rat Retinal Neurons | | Assay | Trypan Blue Exclusion | | Treatment | Chronic exposure to this compound, followed by 1mM Glutamate | | Concentration of MeCbl | % Cell Viability (Mean ± SEM) | | Control (Glutamate only) | 45.2 ± 2.1 | | 10⁻⁸ M | 55.1 ± 2.5* | | 10⁻⁷ M | 63.4 ± 3.0** | | 10⁻⁶ M | 70.2 ± 3.5** | | 10⁻⁵ M | 72.5 ± 3.8** | *p < 0.05, **p < 0.01 vs. control

| Table 2: Effect of this compound on Neurite Outgrowth | | :--- | :--- | | Cell Type | Cultured Neurons | | Assay | Quantification of neurite length | | Treatment | this compound | | Concentration of MeCbl | Effect | | > 100 nM | Promotes neurite outgrowth | *Specific quantitative data on the percentage increase in neurite length was not available in the searched articles.

| Table 3: Effect of this compound on Signaling Protein Activation | | :--- | :--- | | Cell Type | Schwann Cells | | Assay | Western Blot | | Treatment | this compound (100 µM) for 1 hour | | Protein | Normalized Density (Fold Change vs. Control) | | p-Erk1/2 | ~0.6* | | p-Akt | No significant change | *p < 0.05 vs. control

| Table 4: Effect of this compound on Myelin Basic Protein (MBP) Expression | | :--- | :--- | | Cell Type | Schwann Cells | | Assay | Western Blot | | Treatment | this compound (100 µM) for 72 hours in differentiation medium | | Protein | Normalized Density (Fold Change vs. Control) | | MBP | ~1.5* | *p < 0.05 vs. control

| Table 5: Effect of this compound on Inflammatory Cytokine Production | | :--- | :--- | | Cell Type | Peripheral Blood Mononuclear Cells | | Assay | ELISA | | Treatment | Mitogen (PHA or ConA) + this compound | | Concentration of MeCbl | % Suppression of IL-6 Production (average) | | 80 - 8,000 ng/ml | 60 - 70% | | Treatment | rIL-2 + this compound | | Concentration of MeCbl | % Decrease in IFN-gamma Production | | Dose-dependent | 46% |

| Table 6: Effect of this compound on Caspase-3 Activity | | :--- | :--- | | Cell Type | Neurons | | Assay | Caspase-3 Activity Assay | | Treatment | Apoptosis-inducing agent + this compound | | Effect | this compound has been shown to have anti-apoptotic effects, which would correlate with a decrease in caspase-3 activity. | *Specific quantitative data on the percentage decrease in caspase-3 activity was not available in the searched articles, but studies confirm its anti-apoptotic role.

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective and regenerative effects through the modulation of key intracellular signaling pathways.

The Erk1/2 and Akt Signaling Pathways

The Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Protein Kinase B (Akt) pathways are crucial for neuronal survival, proliferation, and differentiation. Studies have shown that this compound can influence the activity of these pathways, although the effect can be cell-type specific. For instance, in Schwann cells, this compound has been observed to downregulate the activity of Erk1/2, which is associated with the promotion of myelin basic protein expression. In other neuronal contexts, activation of both Erk1/2 and Akt is linked to the pro-survival and neurite outgrowth effects of this compound, mediated through the methylation cycle.

Caption: this compound's role in the methylation cycle influencing Erk1/2 and Akt pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on neuronal cells.

Neuronal Cell Culture and this compound Treatment

-

Cell Source: Primary neuronal cultures are typically established from specific brain regions (e.g., cortex, hippocampus) of embryonic rats or mice.

-

Plating: Dissociated neurons are plated onto culture dishes pre-coated with an adhesion factor like poly-L-lysine.

-

Culture Medium: A neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) is commonly used.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) and added to the culture medium at the desired final concentrations. For chronic exposure studies, the medium containing this compound is replaced every 2-3 days.

Caption: A generalized workflow for preparing and treating neuronal cell cultures.

Cell Viability Assessment: Trypan Blue Exclusion Assay

-

Cell Harvest: Adherent neurons are detached using a gentle enzyme (e.g., Trypsin-EDTA) and all cells (including those in the supernatant) are collected by centrifugation.

-

Resuspension: The cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS) or serum-free medium.

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes.

-

Counting: The mixture is loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

-

Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.

Western Blotting for Erk1/2 and Akt Activation

-

Protein Extraction: Treated and control neurons are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of Erk1/2 and Akt.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Immunofluorescence for Myelin Basic Protein (MBP)

-

Cell Fixation: Schwann cells or co-cultures of neurons and Schwann cells are fixed with 4% paraformaldehyde.

-

Permeabilization: The cells are permeabilized with a detergent such as Triton X-100 to allow antibody penetration.

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for MBP.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging: The expression and localization of MBP are visualized using a fluorescence microscope.

Caspase-3 Activity Assay

-

Cell Lysis: Treated and control neurons are lysed to release intracellular contents.

-

Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysates.

-

Incubation: The reaction is incubated at 37°C to allow for caspase-3 to cleave the substrate.

-

Detection: The resulting colorimetric or fluorescent signal is measured using a microplate reader.

-

Quantification: The caspase-3 activity is proportional to the signal generated and is typically normalized to the total protein concentration of the lysate.

Gene Regulation

While the primary actions of this compound are post-translational (as a cofactor), its influence on the methylation cycle can indirectly affect gene expression. SAMe is the methyl donor for DNA and histone methylation, epigenetic modifications that play a crucial role in regulating gene transcription. Alterations in SAMe levels due to this compound deficiency or supplementation could, therefore, lead to changes in the expression of genes critical for neuronal function and survival. However, direct, large-scale studies quantifying these this compound-induced gene expression changes in neuronal cells are still an emerging area of research.

Conclusion

This compound's mechanism of action in neuronal cells is multifaceted, centered on its indispensable role in the methionine cycle. By ensuring the continuous production of methionine and SAMe, this compound supports essential methylation reactions that are fundamental to myelin formation, neurotransmitter synthesis, and the integrity of neuronal membranes. Furthermore, its influence extends to the modulation of critical signaling pathways that govern neuronal survival and regeneration. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for neurological health.

References

- 1. This compound: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Causes and consequences of impaired methionine synthase activity in acquired and inherited disorders of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Methylcobalamin in DNA Methylation and Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), the active form of vitamin B12, is a critical cofactor in one-carbon metabolism, a fundamental biochemical pathway essential for life. This pathway culminates in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the epigenetic modification of DNA. DNA methylation is a pivotal mechanism in the regulation of gene expression, cellular differentiation, and the maintenance of genomic stability. Dysregulation of this process is implicated in numerous pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth exploration of the impact of this compound on DNA methylation and epigenetic regulation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound and its role in epigenetic modulation.

Introduction

Epigenetic modifications, heritable changes in gene function that do not involve alterations to the DNA sequence, are fundamental to cellular identity and function. Among these, DNA methylation, the addition of a methyl group to the 5-position of cytosine, is one of the most studied and critical mechanisms. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). The availability of methyl groups for this reaction is directly dependent on the one-carbon metabolism pathway, where this compound plays an indispensable role.

This compound serves as a crucial cofactor for the enzyme methionine synthase (MTR), which catalyzes the remethylation of homocysteine to methionine.[1][2] Methionine is subsequently converted to S-adenosylmethionine (SAM), the primary methyl donor for all cellular methylation reactions, including DNA methylation.[3][4] Therefore, the status of this compound directly influences the cellular methylation potential and, consequently, the epigenetic landscape.

Deficiencies in vitamin B12 have been linked to global and gene-specific changes in DNA methylation, leading to aberrant gene expression and an increased risk for various diseases.[5] Conversely, supplementation with this compound has been shown to modulate DNA methylation patterns, highlighting its therapeutic potential in conditions associated with epigenetic dysregulation. This guide will delve into the technical details of this compound's impact on these processes.

The One-Carbon Metabolism Pathway and this compound's Role

The one-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units. This process is vital for the synthesis of nucleotides, amino acids, and, most importantly for epigenetics, the generation of SAM.

dot

As depicted in the diagram, 5-methyltetrahydrofolate (5-MTHF), a form of folate, donates a methyl group to cobalamin (vitamin B12) to form this compound. This compound then serves as the methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase (MTR). This step is critical, as a deficiency in this compound can lead to the accumulation of homocysteine, a risk factor for various diseases, and a decrease in the synthesis of methionine.

Methionine is then adenylated to form SAM. SAM is the primary substrate for DNMTs, which transfer its methyl group to cytosine residues in DNA. This process converts SAM to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the methionine cycle. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, with a lower ratio indicating reduced methylation potential.

Quantitative Impact of this compound on DNA Methylation and Related Factors

The influence of this compound on DNA methylation can be quantified at several levels, including global DNA methylation, gene-specific methylation, the expression and activity of DNMTs, and the levels of key metabolites in the one-carbon pathway.

Global and Gene-Specific DNA Methylation

Long-term supplementation with vitamin B12 has been shown to induce changes in the DNA methylome. While some studies report no pronounced effects on global DNA methylation, others have identified significant alterations in differentially methylated regions (DMRs) and CpG sites.

| Study Parameter | Intervention Group | Placebo Group | Outcome | Reference |

| Differentially Methylated Regions (DMRs) | Folic acid (400 µ g/day ) + Vitamin B12 (500 µ g/day ) for 2 years | Placebo | 6 statistically significant DMRs identified. Pronounced changes in DIRAS3, ARMC8, and NODAL genes. | |

| Differentially Methylated CpGs (DMCs) | Vitamin B12 supplementation | Placebo | 589 DMCs and 2892 DMRs with significant methylation changes. | |

| Differentially Methylated CpGs (DMCs) | Vitamin B12 + Folic acid supplementation | Placebo | 169 DMCs and 3241 DMRs with significant methylation changes. | |

| Global DNA Methylation | Vitamin B12 treatment (10 ng/ml) on SH-SY5Y cells | Control | 1.13% increase in methylation at HOXA4 loci. | |

| Global CpG Methylation | Vitamin B12 supplementation in human ileal epithelial cells | PBS control | Significantly higher global CpG methylation levels. |

DNA Methyltransferase (DNMT) Expression

This compound can also influence the expression of the enzymes responsible for DNA methylation.

| Gene | Condition | Fold Change in Expression | Cell/Tissue Type | Reference |

| DNMT3a | Vitamin B12 adjuvant therapy in infected rats | 1.6-fold decrease | Hippocampus | |

| DNMT3A, DNMT1, MECP2 | Excess Vitamin B12 (2x normal) | Control | Expected decrease in expression | Human neuronal SH-SY5Y cells |

Metabolite Levels in One-Carbon Metabolism

The availability of this compound directly impacts the levels of key metabolites in the one-carbon pathway, which in turn affects the methylation potential.

| Metabolite | Condition | Outcome | Population | Reference |

| Homocysteine | 2-year Folic acid + Vitamin B12 supplementation | Median change of -5.3 µmol/L | Elderly subjects | |

| S-Adenosylhomocysteine (SAH) | Cobalamin deficiency | Elevated in 64% of the cohort | Elderly subjects | |

| SAH | High-dose oral cobalamin therapy | Significantly lowered SAH levels | Elderly subjects with elevated MMA | |

| S-Adenosylmethionine (SAM) / SAH Ratio | Cobalamin deficiency | Low SAM/SAH ratio (2.5) | Subjects with megaloblastic anemia | |

| SAM / SAH Ratio | Parenteral cobalamin therapy | Correction of the SAM/SAH ratio | Subjects with megaloblastic anemia |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the impact of this compound on DNA methylation and epigenetic regulation.

Quantification of Global and Gene-Specific DNA Methylation

Bisulfite Sequencing: This is the gold standard for DNA methylation analysis, providing single-nucleotide resolution.

-

Principle: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of methylated sites.

-

Detailed Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a commercial kit.

-

Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercially available kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit). This process typically involves denaturation, bisulfite treatment, and desulfonation steps.

-

Library Preparation (for Whole-Genome Bisulfite Sequencing - WGBS):

-

Fragment the bisulfite-converted DNA to the desired size (e.g., 200-400 bp) by sonication.

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.

-

Carry out PCR amplification with primers specific to the adapters.

-

-

Targeted Sequencing (for specific genes):

-

Design primers specific to the bisulfite-converted DNA sequence of the gene of interest.

-

Perform PCR to amplify the target region.

-

-

Sequencing: Sequence the prepared libraries or PCR products using a next-generation sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Calculate the methylation level for each CpG site as the ratio of methylated reads (C) to the total number of reads (C + T).

-

-

dot

Quantification of DNMT Gene Expression

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of DNMT genes.

-

Principle: Reverse transcription of RNA to cDNA is followed by PCR amplification with gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels.

-

Detailed Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for the target DNMT (e.g., DNMT1, DNMT3A) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

-

Measurement of Methionine Synthase Activity

Spectrophotometric Assay: This method measures the activity of methionine synthase by monitoring the formation of tetrahydrofolate (THF).

-

Principle: The product of the methionine synthase reaction, THF, is converted to methenyltetrahydrofolate under acidic conditions, which can be quantified by its absorbance at 350 nm.

-

Detailed Protocol (based on Drummond et al.):

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), dithiothreitol (B142953) (DTT), S-adenosylmethionine (AdoMet), homocysteine, and the enzyme source (cell or tissue lysate).

-

Initiation: Start the reaction by adding the substrate, 5-methyltetrahydrofolate (CH3-H4folate), and incubate at 37°C.

-

Termination and Derivatization: Stop the reaction by adding a solution of 5N HCl in 60% formic acid. Heat the mixture at 80°C for 10 minutes to convert THF to methenyltetrahydrofolate.

-

Measurement: Centrifuge the sample to pellet any precipitate and measure the absorbance of the supernatant at 350 nm.

-

Calculation: Calculate the enzyme activity based on the extinction coefficient of methenyltetrahydrofolate.

-

Quantification of S-Adenosylmethionine (SAM)

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the quantification of SAM.

-

Principle: SAM is extracted from biological samples, separated by liquid chromatography, and then detected and quantified by mass spectrometry.

-

Detailed Protocol:

-

Sample Preparation: Extract SAM from cells, tissues, or plasma using an acidic solution (e.g., perchloric acid or trichloroacetic acid) to ensure its stability.

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate SAM from other metabolites.

-

Mass Spectrometry Detection: Introduce the eluent from the LC column into a mass spectrometer. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for specific and sensitive detection of SAM.

-

Quantification: Quantify the concentration of SAM in the sample by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

-

Signaling Pathways and Logical Relationships

The intricate interplay between this compound, one-carbon metabolism, and DNA methylation can be visualized through signaling pathway diagrams.

dot

This diagram illustrates the direct causal chain from this compound to the regulation of gene expression. As a cofactor for methionine synthase, this compound is essential for the regeneration of methionine and the subsequent synthesis of SAM. An adequate supply of SAM is necessary for the proper functioning of DNMTs, which in turn establish and maintain DNA methylation patterns. These patterns are critical for controlling which genes are expressed, thereby influencing fundamental cellular processes and contributing to health or disease.

Conclusion

This compound is a cornerstone of epigenetic regulation through its pivotal role in the one-carbon metabolism pathway. By ensuring the continuous supply of methyl groups for DNA methylation, it directly influences the epigenetic landscape of the cell. The quantitative data presented in this guide underscore the tangible impact of this compound on global and gene-specific methylation, DNMT expression, and key metabolic intermediates. The detailed experimental protocols provide a practical framework for researchers to investigate these effects further. A thorough understanding of the mechanisms by which this compound modulates DNA methylation is paramount for the development of novel therapeutic strategies targeting epigenetic dysregulation in a wide range of human diseases. This technical guide serves as a foundational resource to aid in these critical research and development endeavors.

References

- 1. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalamin-dependent methionine synthase is a modular protein with distinct regions for binding homocysteine, methyltetrahydrofolate, cobalamin, and adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate, vitamin B₁₂, and S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mthfrgenehealth.com [mthfrgenehealth.com]

The Role of Methylcobalamin in Peripheral Nerve Regeneration: A Technical Guide

Abstract

Methylcobalamin (B1676134) (MeCbl), the active coenzyme form of vitamin B12, plays a critical role in the maintenance and regeneration of the peripheral nervous system (PNS). Its neurotherapeutic effects extend beyond simple metabolic functions, actively participating in signaling pathways that govern axonal growth, myelination, and functional recovery following nerve injury. Preclinical evidence from both in vivo and in vitro models demonstrates that high-dose this compound enhances the expression of key neurotrophic factors, promotes the differentiation of Schwann cells, and accelerates the structural and functional repair of damaged nerves. Mechanistically, MeCbl influences the methylation cycle and modulates critical signaling cascades, including the Erk1/2 and Akt pathways, which are pivotal for neuronal survival and neurite outgrowth. This technical guide synthesizes the current understanding of this compound's role in peripheral nerve regeneration, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.

Introduction to Peripheral Nerve Regeneration

Peripheral nerve injuries (PNIs) are a common clinical problem that can lead to significant sensory and motor function loss, severely impacting a patient's quality of life.[1] While the peripheral nervous system possesses an intrinsic capacity for regeneration, the process is often slow and incomplete.[2] Following an injury, a complex sequence of events known as Wallerian degeneration occurs, involving the breakdown of the axon and myelin sheath distal to the lesion.[3] This is followed by a regenerative phase, where Schwann cells (SCs), the primary glial cells of the PNS, play a crucial role by dedifferentiating, proliferating, and forming Büngner bands that guide regenerating axons back to their targets.[3][4]

Pharmacological interventions aim to enhance this natural process. This compound, a readily utilized form of vitamin B12, has shown significant promise as a neuroregenerative agent. It has a unique affinity for neural tissues and is essential for the metabolism of nucleic acids, proteins, and lipids, which are fundamental processes in nerve repair.

Biochemical Role and Core Mechanisms

This compound's fundamental role is as a coenzyme for methionine synthase. This enzyme is crucial for the methylation cycle, which converts homocysteine to methionine. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous transmethylation reactions, including the synthesis of DNA, proteins, neurotransmitters, and phospholipids—the building blocks of the myelin sheath. This biochemical activity forms the basis for its neuroregenerative effects.

dot

Caption: The central role of this compound in the methylation cycle.

Key Signaling Pathways in Nerve Regeneration

This compound exerts its pro-regenerative effects by modulating specific intracellular signaling pathways in both neurons and Schwann cells.

Pro-Regenerative Signaling in Neurons

In dorsal root ganglion (DRG) neurons, high concentrations of this compound have been shown to activate the Erk1/2 and Akt signaling pathways. Activation of these kinases is crucial for promoting neuronal survival and stimulating neurite outgrowth. This activation is mediated through the methylation cycle, linking the fundamental biochemical role of MeCbl directly to downstream regenerative signaling.

dot

Caption: this compound-induced pro-regenerative signaling in neurons.

Pro-Myelination Signaling in Schwann Cells

In contrast to its effect on neurons, this compound promotes the differentiation of Schwann cells by downregulating the activity of Erk1/2. Persistent Erk1/2 activation keeps Schwann cells in a proliferative, dedifferentiated state. By suppressing this pathway, MeCbl encourages the cells to exit the cell cycle and begin the process of remyelination. This leads to an increased expression of myelin basic protein (MBP), a critical component of the myelin sheath. Interestingly, MeCbl does not appear to stimulate Schwann cell proliferation itself, but rather facilitates their crucial transition to a myelinating phenotype.

dot

References

- 1. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. This compound promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Facilitates Collateral Sprouting of Donor Axons and Innervation of Recipient Muscle in End-to-Side Neurorrhaphy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Methylcobalamin's Analgesic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134) (MeCbl), the active form of vitamin B12, has emerged as a significant therapeutic agent in the management of various pain states, particularly those of neuropathic origin.[1][2][3] While its clinical efficacy in alleviating symptoms such as allodynia and hyperalgesia is increasingly documented, a deeper understanding of its molecular mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel analgesic drugs.[3] This technical guide provides an in-depth exploration of the core molecular pathways and mechanisms through which this compound exerts its analgesic effects. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.

The analgesic properties of this compound are multifaceted, extending beyond its well-established role in neuronal protection and regeneration.[1][2] Emerging evidence points to its significant modulatory effects on neuroinflammation, ion channel activity, and key intracellular signaling pathways that are pivotal in the pathogenesis of pain.[1][4][5] This guide will systematically dissect these mechanisms, offering a comprehensive resource for researchers in the field of pain and neuropharmacology.

Quantitative Data on the Analgesic Effects of this compound

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on various molecular and behavioral endpoints related to pain.

Table 1: Effects of this compound on Pain Behavior

| Animal Model | Pain Type | This compound Dose | Administration Route | Duration of Treatment | Outcome Measure | Quantitative Result | Reference |

| Rat | Vincristine-induced neuropathic pain | 0.5 mg/kg | Intraperitoneal | Daily | Mechanical allodynia (50% paw withdrawal threshold) | Significant increase in withdrawal threshold compared to vincristine-treated group. | [4] |

| Rat | Chronic compression of dorsal root ganglion (DRG) | 2.5 mg/kg | Intraperitoneal | Daily for 28 days | Mechanical allodynia | Alleviation of mechanical allodynia symptoms. | [1] |

| Rat | Spinal nerve ligation-induced neuropathic pain | 100 µg | Intramuscular | Twice a week for 14 weeks | Mechanical allodynia (von Frey filaments) | Significant increase in pain threshold compared to control. | [4] |

| Rat | Sciatic nerve injury | High doses | Continuous administration | Not specified | Functional recovery | Improved nerve regeneration and functional recovery. | [6] |

Table 2: Modulation of Pro- and Anti-Inflammatory Cytokines by this compound

| Animal Model | Tissue Analyzed | This compound Dose | Outcome Measure | Quantitative Result | Reference |

| Rat (Vincristine-induced neuropathy) | Spinal dorsal horn | 0.5 mg/kg | TNF-α protein expression | Significantly decreased compared to vincristine-treated group. | [4] |

| Rat (Vincristine-induced neuropathy) | Spinal dorsal horn | 0.5 mg/kg | IL-10 protein expression | Significantly increased compared to vincristine-treated group. | [4] |

| In vitro (Trophoblast cells) | Cell culture supernatant | Not specified | TNF-α mRNA expression | Downregulated. | [1] |

| In vitro | Not specified | Not specified | IL-6 secretion | Regulated. | [1] |

| In vitro | Not specified | Not specified | IL-1β secretion | Regulated. | [1] |

Table 3: Effects of this compound on Key Signaling Molecules and Ion Channels

| Animal Model/Cell Type | Target Molecule/Ion Channel | This compound Dose | Outcome Measure | Quantitative Result | Reference |

| Rat (Spinal nerve ligation) | Voltage-gated sodium channels (VGSCs) | 100 µg and 150 µg | VGSC expression in nerve tissue | No VGSC expression observed. | [4] |

| Rat (Neuropathic pain) | Phosphorylated p38 MAPK in DRG | 15 µg/kg twice daily for 21 days | Protein expression | Decreased. | [1] |

| Rat (Neuropathic pain) | TRPA1 in DRG | 15 µg/kg twice daily for 21 days | Protein expression | Decreased. | [1] |

| Rat (Neuropathic pain) | TRPM8 in DRG | 15 µg/kg twice daily for 21 days | Protein expression | Decreased. | [1] |

| Rat (Sciatic nerve injury) | Erk1/2 and Akt activities | Concentrations above 100 nM | Protein phosphorylation | Increased. | [6] |

| Rat (Vincristine-induced neuropathy) | Phosphorylated p65 (NF-κB subunit) in spinal dorsal horn | 0.5 mg/kg | Protein expression | Significantly decreased. | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its analgesic effects by modulating several key intracellular signaling pathways implicated in the sensitization of nociceptive neurons and neuroinflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is known to be activated in neuropathic pain states, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[4] this compound has been shown to suppress the activation of the NF-κB pathway in the spinal dorsal horn.[4] This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent pro-inflammatory gene expression.[4]

Caption: this compound inhibits NF-κB signaling.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38 MAPK and Erk1/2, are crucial in the transmission and modulation of pain signals.[1] this compound has been shown to decrease the expression of phosphorylated p38 MAPK in the dorsal root ganglion, a key site of peripheral sensitization.[1] Conversely, it promotes nerve regeneration by increasing the activities of Erk1/2 and Akt.[6]

Caption: this compound's dual role in MAPK signaling.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[7] this compound has been shown to boost the secretion of BDNF, which contributes to its neuroregenerative and analgesic effects.[1]

Caption: this compound promotes BDNF-mediated nerve regeneration.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's analgesic effects. These protocols are synthesized from the available literature and are intended as a guide for researchers.

Animal Model of Neuropathic Pain (Vincristine-Induced)

-

Objective: To induce a state of neuropathic pain in rodents that mimics chemotherapy-induced peripheral neuropathy.

-

Animals: Adult male Sprague-Dawley rats (200-250g).

-

Procedure:

-

Vincristine (B1662923) sulfate (B86663) is administered via intraperitoneal (i.p.) injection. A common dosing schedule is daily injections for a period of 10-14 days.

-

Control animals receive saline injections following the same schedule.

-

Pain behavior is assessed at baseline and at regular intervals throughout the study.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 30 minutes.

-

A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

-

The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw.

-

-

This compound Treatment:

-

This compound is dissolved in saline and administered via i.p. injection at the desired dose (e.g., 0.5 mg/kg) daily, either concurrently with or following the vincristine treatment period.

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of specific proteins (e.g., TNF-α, p-p65, p-p38) in tissue samples.

-

Sample Preparation:

-

Animals are euthanized, and the spinal dorsal horn or dorsal root ganglia are rapidly dissected and snap-frozen in liquid nitrogen.

-

Tissues are homogenized in RIPA lysis buffer containing a cocktail of protease and phosphatase inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C for 20 minutes to pellet cellular debris.

-

The supernatant (protein lysate) is collected, and the protein concentration is determined using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

-

Proteins are separated by size via gel electrophoresis.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., rabbit anti-TNF-α, rabbit anti-p-p65) diluted in blocking buffer.

-

The membrane is washed three times with TBST for 10 minutes each.

-

The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

-

After another series of washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

-

Immunohistochemistry for Protein Localization

-

Objective: To visualize the localization and expression of specific proteins within tissue sections.

-

Tissue Preparation:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

The spinal cord or dorsal root ganglia are dissected and post-fixed in 4% paraformaldehyde for 4-6 hours at 4°C.

-

Tissues are cryoprotected by immersion in a series of sucrose (B13894) solutions of increasing concentration (e.g., 15% and 30%).

-

The tissues are then embedded in optimal cutting temperature (OCT) compound and frozen.

-

Cryostat sections (e.g., 10-20 µm thick) are cut and mounted on charged glass slides.

-

-

Staining Procedure:

-

Sections are washed with PBS to remove the OCT compound.

-

Permeabilization is performed with a solution of PBS containing 0.3% Triton X-100 for 10-15 minutes.

-

Sections are blocked for 1 hour at room temperature with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

-

The sections are incubated overnight at 4°C with the primary antibody diluted in the blocking solution.

-

After washing with PBS, the sections are incubated for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG).

-

Cell nuclei can be counterstained with DAPI.

-

The slides are coverslipped with an anti-fade mounting medium.

-

-

Imaging:

-

The stained sections are visualized using a fluorescence or confocal microscope.

-

Images are captured, and the intensity and distribution of the fluorescent signal are analyzed.

-

Conclusion

The analgesic effects of this compound are mediated by a complex interplay of molecular mechanisms that converge to attenuate neuroinflammation, suppress neuronal hyperexcitability, and promote nerve regeneration. Its ability to downregulate pro-inflammatory cytokines like TNF-α through the inhibition of the NF-κB pathway, modulate pain-related MAPK signaling, and enhance the expression of neurotrophic factors like BDNF underscores its therapeutic potential.[1][4][6][7] Furthermore, its influence on the expression and function of key ion channels involved in nociception, such as VGSCs and TRP channels, provides another layer of its analgesic action.[1][4]

This guide provides a foundational understanding of the molecular basis of this compound's analgesic properties, offering valuable insights for researchers and clinicians. Further investigation into these pathways will undoubtedly pave the way for more targeted and effective pain therapies.

References

- 1. This compound as a candidate for chronic peripheral neuropathic pain therapy: review of molecular pharmacology action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KoreaMed [koreamed.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on Voltage-Gated Sodium Channels (Vgscs) Expression in Neuropathic Painanimal Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. This compound ameliorates neuropathic pain induced by vincristine in rats: Effect on loss of peripheral nerve fibers and imbalance of cytokines in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in Combination with Early Intervention of Low-Intensity Pulsed Ultrasound Potentiates Nerve Regeneration and Functional Recovery in a Rat Brachial Plexus Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Methylcobalamin in the Wood-Ljungdahl Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wood-Ljungdahl pathway is a cornerstone of anaerobic metabolism, enabling certain microorganisms to fix carbon dioxide and synthesize acetyl-CoA, a central precursor for biosynthesis and energy conservation. This pathway is notable for its utilization of organometallic intermediates, with methylcobalamin (B1676134) playing a pivotal role as a transient carrier of a methyl group. This technical guide provides an in-depth exploration of this compound's involvement in this ancient and vital metabolic route. We will delve into the core biochemical reactions, the intricate enzymology, and the sophisticated experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the molecular choreography at the heart of this remarkable pathway.

Introduction

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a non-photosynthetic mode of carbon fixation employed by acetogenic bacteria and other anaerobic microbes.[1][2] It facilitates the conversion of one-carbon compounds, such as carbon dioxide (CO2) and carbon monoxide (CO), into the two-carbon molecule acetyl-CoA.[2] This pathway is bifurcated into two main branches: the Eastern (or methyl) branch and the Western (or carbonyl) branch.[3] The Eastern branch is responsible for the reduction of CO2 to a methyl group, which is then transferred to the cobalt center of a corrinoid cofactor, forming this compound.[3] The Western branch involves the reduction of another molecule of CO2 to carbon monoxide. Finally, the acetyl-CoA synthase (ACS) enzyme catalyzes the condensation of the methyl group from this compound, the carbon monoxide, and coenzyme A to produce acetyl-CoA.

This compound, a biologically active form of vitamin B12, is central to this process, acting as an intermediate methyl carrier. Its involvement is primarily through the Corrinoid Iron-Sulfur Protein (CFeSP), which houses the cobalamin cofactor. The unique reactivity of the cobalt-carbon bond in this compound is harnessed to facilitate the transfer of a methyl cation, a challenging chemical transformation. Understanding the intricacies of this compound's role in the Wood-Ljungdahl pathway is not only fundamental to microbial physiology and global carbon cycling but also holds potential for applications in biofuel production and the development of novel antimicrobial agents targeting these metabolic pathways.

The Methyl Branch: Generation and Transfer of the Methyl Group

The journey of the methyl group in the Wood-Ljungdahl pathway begins with the reduction of CO2 and culminates in its transfer to acetyl-CoA synthase. This process involves a series of enzymatic steps and the critical participation of this compound.

Formation of Methyl-Tetrahydrofolate

The initial steps of the Eastern branch involve the reduction of CO2 to formate, which is then incorporated into the tetrahydrofolate (THF) cycle. A series of enzymatic reactions reduces the formyl group to a methyl group, resulting in the formation of methyl-tetrahydrofolate (CH3-H4folate).

The Role of Methyltransferase (MeTr)

The key step involving this compound is catalyzed by the enzyme methyltransferase (MeTr), also known as AcsE. MeTr facilitates the transfer of the methyl group from CH3-H4folate to the reduced cobalt(I) center of the corrinoid cofactor within the Corrinoid Iron-Sulfur Protein (CFeSP). This reaction proceeds via an SN2 mechanism, where the highly nucleophilic Co(I) attacks the methyl group of CH3-H4folate.

The Corrinoid Iron-Sulfur Protein (CFeSP)

The CFeSP is a heterodimeric protein that contains both a cobalamin cofactor and a [4Fe-4S] cluster. The cobalt atom in the corrin (B1236194) ring cycles between three oxidation states: Co(I), Co(II), and Co(III). The catalytically active state for accepting the methyl group is Co(I). The [4Fe-4S] cluster is thought to play a role in maintaining the cobalt in its active reduced state. Upon accepting the methyl group, the cobalt is oxidized to Co(III), forming a stable methyl-Co(III) species, which is essentially this compound bound to the protein.

Methyl Group Transfer to Acetyl-CoA Synthase (ACS)

The final step in the methyl branch is the transfer of the methyl group from the methyl-Co(III) of CFeSP to the nickel-iron-sulfur cluster (the A-cluster) of the acetyl-CoA synthase (ACS) component of the bifunctional CO dehydrogenase/acetyl-CoA synthase (CODH/ACS) enzyme complex. This transfer is a reversible process that slightly favors the formation of the methylated ACS.

Quantitative Data

The following tables summarize key quantitative data related to the methyl transfer reactions in the Wood-Ljungdahl pathway.

Table 1: Kinetic Parameters of Methyltransferase (MeTr) from Clostridium thermoaceticum

| Parameter | Value | Conditions | Reference |

| kcat | 14.7 ± 1.7 s⁻¹ | pH not specified | |

| Km (CFeSP) | 12 ± 4 µM | pH not specified | |

| Km ((6S)-CH3-H4folate) | 2.0 ± 0.3 µM | pH not specified |

Table 2: Thermodynamic and Redox Properties

| Parameter | Value | Conditions | Reference |

| Co²⁺/¹⁺ reduction potential (CFeSP) | -504 mV | pH not specified | |

| [4Fe-4S]²⁺/¹⁺ reduction potential (CFeSP) | -523 mV | pH not specified | |

| Keq (Methyl transfer from CFeSP to ACS) | ~2.3 | Low reduction potentials | |

| ΔG°' (CO₂ + 4H₂ → CH₃COOH + 2H₂O) | -95 kJ/mol | Standard conditions | |

| ΔG°' (4H₂ + 2CO₂ → CH₄ + 2H₂O) | -131 kJ/mol | Standard conditions |

Table 3: Intracellular Metabolite Concentrations in Clostridium autoethanogenum

| Metabolite | Concentration (µM) | Growth Condition | Reference |

| Acetyl-CoA | Not explicitly quantified | CO gas fermentation | |

| Other TCA cycle intermediates | Quantified (see reference) | CO gas fermentation |

Note: Direct quantification of this compound and its immediate precursors in acetogens is challenging and not widely reported. The data for C. autoethanogenum provides context for the metabolic environment.

Experimental Protocols

Anaerobic Purification of Corrinoid Iron-Sulfur Protein (CFeSP)

This protocol is adapted from methodologies described for the purification of oxygen-sensitive iron-sulfur proteins.

Materials:

-

Cell paste of an acetogenic bacterium (e.g., Moorella thermoacetica) overexpressing CFeSP.

-

Anaerobic chamber (e.g., Coy Labs or similar) with an atmosphere of N₂/H₂ (e.g., 95:5) and a palladium catalyst to maintain O₂ levels below 2 ppm.

-

Sonicator.

-

Centrifuge capable of handling large volumes under anaerobic conditions.

-

FPLC system (e.g., ÄKTA) housed within or connected to the anaerobic chamber.

-

Chromatography columns (e.g., anion exchange, size exclusion).

-

All buffers must be made with deoxygenated water and stored under anaerobic conditions. A typical buffer might be 50 mM Tris-HCl, pH 7.6, containing 2 mM dithiothreitol (B142953) (DTT).

Procedure:

-

Cell Lysis:

-

Transfer the frozen cell pellet into the anaerobic chamber.

-

Resuspend the pellet in a minimal volume of ice-cold anaerobic lysis buffer.

-

Lyse the cells by sonication on ice. Perform sonication in short bursts to prevent overheating.

-

-

Clarification:

-

Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet cell debris.

-

Carefully decant the supernatant, which contains the soluble proteins.

-

-

Chromatography:

-

Load the clarified supernatant onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with anaerobic buffer.

-

Wash the column extensively with the equilibration buffer.

-

Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

-

Collect fractions and assay for the presence of CFeSP (e.g., by SDS-PAGE and UV-visible spectroscopy, looking for the characteristic corrinoid spectrum).

-

Pool the fractions containing CFeSP and concentrate using an appropriate method (e.g., ultrafiltration) under anaerobic conditions.

-

For further purification, apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with anaerobic buffer.

-

-

Purity and Storage:

-

Assess the purity of the final protein preparation by SDS-PAGE.

-

The purified protein should have a characteristic reddish-brown color.

-

For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C in an anaerobic environment.

-

Methyltransferase (MeTr) Activity Assay

This protocol is based on a continuous spectrophotometric assay that monitors the formation of Co(I)CFeSP upon methyl transfer.

Materials:

-

Purified CFeSP and MeTr.

-

(6S)-CH₃-H₄folate.

-

A reducing agent such as titanium(III) citrate (B86180) to generate the active Co(I)CFeSP.

-

Anaerobic cuvettes and a spectrophotometer housed in an anaerobic chamber.

-

All solutions must be strictly anaerobic.

Procedure:

-

Preparation of Co(I)CFeSP:

-

In an anaerobic cuvette, add a known concentration of purified CFeSP.

-

Add a stoichiometric amount of a strong reductant like titanium(III) citrate to reduce the Co(II) or Co(III) to Co(I). The formation of Co(I)CFeSP can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak around 390 nm.

-

-

Assay Initiation:

-

To the cuvette containing Co(I)CFeSP, add a known concentration of (6S)-CH₃-H₄folate.

-

Initiate the reaction by adding a catalytic amount of purified MeTr.

-

-

Data Acquisition:

-

Immediately monitor the decrease in absorbance at 390 nm, which corresponds to the consumption of Co(I)CFeSP as it is converted to methyl-Co(III)CFeSP.

-

Record the absorbance change over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

The concentration of Co(I)CFeSP can be calculated using its molar extinction coefficient at 390 nm.

-

By varying the concentrations of CFeSP and CH₃-H₄folate, the kinetic parameters (kcat and Km) can be determined by fitting the data to the Michaelis-Menten equation.

-

Quantification of this compound by HPLC

This protocol outlines a general approach for the extraction and quantification of this compound from bacterial cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial cell pellet.

-

Extraction solvent (e.g., ethanol (B145695) or a chloroform/methanol/water mixture).

-

HPLC system with a C18 reverse-phase column and a UV-Vis detector.

-

This compound standard.

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and an aqueous buffer like sodium dihydrogen phosphate).

Procedure:

-

Extraction:

-

Harvest bacterial cells by centrifugation and wash the pellet.

-

Resuspend the cell pellet in the extraction solvent.

-

Lyse the cells (e.g., by sonication or bead beating).

-

Centrifuge to pellet the cell debris and collect the supernatant containing the extracted cobalamins.

-

All extraction steps should be performed in the dark or under red light to prevent photodecomposition of this compound.

-

-

HPLC Analysis:

-

Filter the extract through a 0.22 µm filter before injection.

-

Inject a known volume of the extract onto the C18 column.

-

Elute the cobalamins using a suitable mobile phase gradient.

-

Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., around 350 nm or 525 nm).

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of a this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

-

EPR Spectroscopy of the Corrinoid Iron-Sulfur Protein (CFeSP)

This protocol provides a general outline for the preparation and analysis of CFeSP samples by Electron Paramagnetic Resonance (EPR) spectroscopy to study the Co(II) state and the [4Fe-4S] cluster.

Materials:

-

Purified, concentrated CFeSP.

-

EPR tubes.

-

Liquid nitrogen.

-

EPR spectrometer equipped with a cryostat for low-temperature measurements.

Procedure:

-

Sample Preparation:

-

Concentrate the purified CFeSP to a high concentration (e.g., >0.5 mM) in an anaerobic environment.

-

The protein should be in the "as-isolated" state, which typically contains the Co(II) form.

-

Carefully transfer the concentrated protein solution into an EPR tube under anaerobic conditions.

-

Flash-freeze the sample in liquid nitrogen.

-

-

EPR Data Acquisition:

-

Place the frozen sample in the EPR spectrometer's cryostat, pre-cooled to a low temperature (e.g., 10-20 K for the [4Fe-4S] cluster, and around 100 K for the Co(II) signal).

-

Record the EPR spectrum using appropriate parameters (microwave frequency, microwave power, modulation amplitude, and modulation frequency). These parameters need to be optimized to avoid signal saturation and distortion. For the Co(II) signal, typical X-band (9.5 GHz) parameters might be: temperature = 100 K, microwave power = 10-20 mW, modulation amplitude = 1 mT. For the reduced [4Fe-4S]¹⁺ cluster, lower temperatures (e.g., 10 K) and lower microwave power are typically required.

-

-

Data Analysis:

-

The EPR spectrum of the Co(II) in CFeSP will show characteristic g-values.

-

The reduced [4Fe-4S]¹⁺ cluster will exhibit a rhombic EPR signal with g-values around 2.07, 1.93, and 1.86.

-

The spectra can be simulated to extract precise g-values and information about the electronic structure of the paramagnetic centers.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

Investigating the Physiological Transport of Methylcobalamin Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), an active form of vitamin B12, is crucial for neuronal function, and its transport across the blood-brain barrier (BBB) is a critical physiological process. This technical guide provides an in-depth overview of the mechanisms governing the transport of this compound into the central nervous system. The transport is primarily a receptor-mediated process involving the binding of this compound to its carrier protein, transcobalamin II (TCII), and subsequent recognition by the CD320 receptor on the brain endothelial cells. This guide details the experimental protocols for studying this transport, presents available quantitative data, and visualizes the key pathways and workflows.

Introduction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of essential nutrients, such as this compound, across the BBB is a tightly regulated process, primarily facilitated by specific transporters and receptors. Understanding the physiological transport of this compound is vital for elucidating the pathophysiology of neurological disorders associated with vitamin B12 deficiency and for developing effective drug delivery strategies to the brain.

The Molecular Mechanism of this compound Transport Across the BBB

The transport of this compound across the BBB is a multi-step process initiated in the peripheral circulation and culminating in its uptake by brain cells.

-

Binding to Transcobalamin II (TCII): In the bloodstream, this compound binds to the transport protein transcobalamin II (TCII). This binding is essential, as the BBB lacks a transport system for free vitamin B12.

-

Recognition by the CD320 Receptor: The TCII-methylcobalamin complex circulates and reaches the BBB, where it is recognized by the CD320 receptor, also known as the transcobalamin receptor (TCblR). The CD320 receptor is expressed on the luminal surface of brain capillary endothelial cells.[1][2]

-

Receptor-Mediated Endocytosis: The binding of the TCII-methylcobalamin complex to the CD320 receptor triggers clathrin-mediated endocytosis.[1][3] This process involves the formation of clathrin-coated pits, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex.

-

Intracellular Trafficking and Release: Once inside the brain endothelial cell, the vesicle undergoes a series of trafficking events. The acidic environment of the endosome is thought to facilitate the dissociation of the TCII-methylcobalamin complex from the CD320 receptor. The this compound is then released into the cytoplasm of the endothelial cell and subsequently transported across the abluminal membrane into the brain parenchyma. The exact mechanism of this final transport step is still under investigation.

Signaling Pathway of CD320 Receptor-Mediated Endocytosis

The internalization of the TCII-methylcobalamin complex is a complex process involving a cascade of signaling events. While the complete pathway specific to the CD320 receptor in brain endothelial cells is not fully elucidated, a plausible model can be constructed based on the known mechanisms of clathrin-mediated endocytosis and the structure of the CD320 receptor.

Quantitative Data on this compound Transport

Quantitative data on the transport of this compound across the BBB are limited. The following table summarizes the available data, including findings for related compounds or different experimental systems, which can provide valuable context.

| Parameter | Value | Compound | Experimental System | Reference |

| Binding Affinity (Kd) | ~0.1 nM | Transcobalamin-Cobalamin | Human CD320 in HEK293 cells | [4] |

| CSF/Serum Ratio | 0.02 | Total Vitamin B12 | Healthy Humans | [1][5] |

| In Vivo Uptake | Elevated levels in spinal cord | This compound | Wobbler mice | [6] |

Note: The binding affinity data is for the general transcobalamin-cobalamin complex and not specifically for this compound in brain endothelial cells. The CSF/serum ratio is for total vitamin B12 and provides an indication of the overall brain uptake.

Experimental Protocols for Studying this compound Transport

Investigating the transport of this compound across the BBB can be performed using both in vitro and in vivo models.

In Vitro Transwell Assay

The in vitro transwell assay is a widely used method to study the permeability of the BBB to various compounds. The human cerebral microvascular endothelial cell line (hCMEC/D3) is a common choice for creating a BBB model in this assay.

Experimental Workflow:

References

- 1. Hyperinsulinemia Impairs Clathrin-Mediated Endocytosis of the Insulin Receptor and Activation of Endothelial Nitric Oxide Synthase in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcobalamin receptor antibodies in autoimmune vitamin B12 central deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]

- 4. Mapping the functional domains of TCblR/CD320, the receptor for cellular uptake of transcobalamin-bound cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

- 6. Neuroprotective effect of ultra-high dose this compound in wobbler mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of Methylcobalamin in Cognitive Function: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcobalamin (B1676134), the neurologically active form of vitamin B12, is a critical coenzyme in the central nervous system. Its role extends beyond basic hematopoiesis, playing a fundamental part in maintaining neuronal integrity, synaptic function, and overall cognitive health. A deficiency in this vital nutrient is linked to a spectrum of neurological and cognitive impairments, from memory loss and "brain fog" to more severe neurodegenerative conditions.[1][2][3] This technical guide provides an in-depth review of the foundational research on this compound's role in cognitive function. It details the core biochemical pathways, summarizes quantitative data from key preclinical and clinical studies, outlines established experimental protocols for future research, and visualizes the complex signaling cascades through which this compound exerts its neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for cognitive disorders.

Introduction: The Significance of this compound in Neurological Health

Vitamin B12, or cobalamin, is an essential water-soluble vitamin that the human body cannot synthesize endogenously.[4] Among its various forms, this compound is the most bioavailable and is directly utilized by the brain and nervous system.[2] Its primary functions are twofold: as a coenzyme for methionine synthase in the cytoplasm and for L-methylmalonyl-CoA mutase in the mitochondria.[4]

This guide focuses on the cytoplasmic role, where this compound orchestrates the methionine cycle. This cycle is crucial for:

-

Homocysteine Metabolism: Converting potentially neurotoxic homocysteine into the essential amino acid methionine.[2][5] Elevated homocysteine is a well-established risk factor for cognitive decline, vascular dementia, and Alzheimer's disease.[3][6][7]

-

S-Adenosylmethionine (SAMe) Synthesis: The methionine produced is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for over 100 methylation reactions.[2][8]

-

Myelin and Neurotransmitter Synthesis: SAMe-dependent methylation is essential for the synthesis of phospholipids (B1166683) in the myelin sheath that insulates nerve fibers and for the production of neurotransmitters that govern mood, memory, and attention.[5][9][10][11][12]

A disruption in this intricate metabolic network due to this compound deficiency can lead to myelin degeneration, reduced neurotransmitter synthesis, and an accumulation of neurotoxic metabolites, culminating in significant cognitive impairment.[3]

Core Biochemical Pathways

The cognitive benefits of this compound are rooted in its central role in one-carbon metabolism. The two interconnected pathways of greatest significance are the Methionine Cycle and the downstream production of SAMe, which fuels essential methylation reactions.

The Methionine Cycle: Homocysteine Remethylation

This compound is an indispensable cofactor for the enzyme methionine synthase (MTR).[13] This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, thereby regenerating methionine.[14] This reaction is the primary mechanism for controlling homocysteine levels in the brain.

The process can be visualized as follows:

-

Methyl Group Transfer to Cobalamin: The methyl group from 5-MTHF is transferred to the cobalt ion of cob(I)alamin (the reduced form of B12 bound to MTR), forming this compound.[2][15]

-

Methyl Group Transfer to Homocysteine: The thiol group of homocysteine performs a nucleophilic attack on the methyl group of this compound.[5]

-

Product Formation: This results in the formation of methionine and the regeneration of cob(I)alamin, which can then accept another methyl group from 5-MTHF to continue the cycle.[2][16]

S-Adenosylmethionine (SAMe) and Methylation

The methionine regenerated in the cycle serves as the precursor for SAMe, the universal methyl donor.[12] SAMe provides the methyl groups necessary for the synthesis and maintenance of numerous components vital for cognitive function, including:

-

Myelin Basic Protein: Essential for the formation and integrity of the myelin sheath, which ensures rapid nerve signal transmission.[9][11]

-

Neurotransmitters: Synthesis of dopamine, serotonin, and norepinephrine.[12]

-

Phospholipids: Critical components of neuronal membranes.[13]

-

DNA and RNA: Epigenetic regulation of gene expression through DNA methylation.[11][13]

Disruption of these methylation reactions due to a lack of this compound can severely impair neuronal function and contribute to cognitive decline.[8]

Neuroprotective Signaling Pathways

Recent research has elucidated specific intracellular signaling pathways through which this compound exerts its neuroprotective and regenerative effects. Key among these are the Erk1/2 and Akt pathways, which are crucial for neuronal survival, differentiation, and plasticity.

Erk1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical cascade involved in cell proliferation, differentiation, and survival. Studies have shown that this compound can activate the Erk1/2 pathway, which in turn promotes neurite outgrowth and neuronal regeneration.[1][9][17][18] This activation is mediated through the methylation cycle.[1][18] In some contexts, such as Schwann cell differentiation, this compound may paradoxically suppress Erk1/2 activity to promote myelination.[19]

Akt Signaling Pathway

The Akt (Protein Kinase B) pathway is a primary signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death).[20] this compound has been demonstrated to increase Akt activity, thereby protecting neurons from damage and apoptosis.[1][9][17] This activation leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bax) and the activation of anti-apoptotic proteins (like Bcl-2). Furthermore, Akt can activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and neurite outgrowth.[4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative findings from key studies investigating the effects of this compound on biochemical and cognitive endpoints.

Table 1: Summary of Preclinical (In Vitro & In Vivo) Studies

| Study Model & Type | This compound Intervention | Key Quantitative Findings | Reference |

| Rat Sciatic Nerve Injury (In Vivo) | 500 µg/kg/day, continuous administration | - Significantly faster recovery of compound muscle action potential (CMAP) amplitudes compared to saline control. - Increased density of regenerating motor fibers. | [21] |

| Rat Cerebral Ischemia/Reperfusion (In Vivo) | Intraperitoneal injection (dose not specified) | - Significantly reduced cerebral infarction volume. - Improved neurological deficit scores (Modified Neurological Severity Score, Longa score). - Enhanced performance in Rotarod and foot-fault tests. | [15] |

| Cultured Rat Neurons (In Vitro) | Concentrations > 100 nM | - Promoted neurite outgrowth and neuronal survival. - Increased phosphorylation (activation) of Erk1/2 and Akt. | [1] |

| OGD/R Model in vitro | Pre-treatment with this compound | - Increased cell viability and decreased lactate (B86563) dehydrogenase (LDH) release. - Increased Bcl-2/Bax ratio and Beclin1 expression. - Attenuated inflammatory cytokine expression. | [15] |

| TCblR/CD320 Knockout Mouse (In Vivo) | Genetic B12 deficiency model | - Increased brain methylmalonic acid (P<0.01-0.04) and homocysteine (P<0.01). - Decreased S-adenosylmethionine/S-adenosyl homocysteine (SAM/SAH) ratio (P<0.01). | [22] |

Table 2: Summary of Human Clinical Trials

| Study Population & Design | This compound Intervention | Cognitive Assessment Tools | Key Quantitative Findings | Reference |

| Patients with Cognitive Impairment (Prospective Case-Control) | 500 mg/d IM for 7 days, then 0.50 mg/d oral this compound. | MMSE, MoCA | - Significant improvement in MoCA scores for attention and calculation (p < 0.01) and visual-constructional ability (p < 0.05) after 6 months compared to control. | [23][24] |

| Male Amateur Cyclists (RCT, Triple-blind) | 1 mg/day oral MecobalActive® for 3 days | Lumida Test (Cognitive), Wingate Test (Physical) | - 4.9% decrease in cognitive response time (vs. increase in placebo). - 4.1% increase in maximum physical power. - 6.4% decrease in fatigue. | [16][25] |

| Patients with ALS (RCT, Phase II/III) | 25 mg or 50 mg IM, twice weekly for 3.5 years | ALSFRS-R Score, Survival Time | - No significant difference in primary endpoints for the whole cohort. - Post-hoc analysis of patients entered ≤12 months after onset showed longer survival and less functional decline (p<0.025) with 50 mg dose. | [26] |